N-(4-methoxybenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
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Description
N-(4-methoxybenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, commonly known as MPPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPPT is a piperidine-based compound that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized novel chemical structures, including derivatives related to N-(4-methoxybenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, for exploring their potential in antimicrobial applications. These compounds have shown variable activity against bacterial and fungal strains, demonstrating their relevance in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Properties
Certain derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. These compounds have demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2), along with analgesic and anti-inflammatory effects, positioning them as potential candidates for treating inflammatory conditions and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential in Alzheimer's Disease Treatment
Research has also been conducted on N-benzylated derivatives of piperidine, similar to this compound, for their potential in treating Alzheimer's disease. These compounds, designed based on the structure of the Alzheimer's drug donepezil, have shown promising results in in-vivo and in-vitro evaluations, suggesting their potential utility in managing Alzheimer's disease (Gupta et al., 2020).
Cancer Research Applications
In the field of cancer research, derivatives of this compound have been synthesized and tested for their anti-angiogenic properties and DNA cleavage activities. These novel piperidine analogues have shown significant potential in blocking blood vessel formation in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, indicating their possible application as anticancer agents (Kambappa et al., 2017).
Applications in Neurochemistry
The compound and its derivatives have been studied for their interaction with dopamine receptors and serotonin receptors, making them relevant in the field of neurochemistry. These studies provide insights into the potential therapeutic applications of these compounds in neurological and psychiatric disorders (Shim et al., 2002).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-25-18-7-5-16(6-8-18)14-22-20(24)23-12-9-17(10-13-23)15-26-19-4-2-3-11-21-19/h2-8,11,17H,9-10,12-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSGOFRPWGRQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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